N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
Description
N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound featuring a 2,4-dichlorophenoxyacetic acid backbone conjugated to an indolin-6-yl moiety via an acetamide linker. The indolin group is further substituted with a cyclopentanecarbonyl group, distinguishing it from simpler auxin analogs.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O3/c23-16-6-8-20(18(24)11-16)29-13-21(27)25-17-7-5-14-9-10-26(19(14)12-17)22(28)15-3-1-2-4-15/h5-8,11-12,15H,1-4,9-10,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKJGDKNCVTFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolin-6-yl Intermediate: The synthesis begins with the preparation of the indolin-6-yl intermediate through a cyclization reaction involving an appropriate precursor, such as 2-nitrobenzaldehyde and aniline, under acidic or basic conditions.
Introduction of the Cyclopentanecarbonyl Group: The indolin-6-yl intermediate is then reacted with cyclopentanecarbonyl chloride in the presence of a base, such as triethylamine, to form the N-(1-(cyclopentanecarbonyl)indolin-6-yl) intermediate.
Attachment of the 2,4-Dichlorophenoxy Acetamide Group: Finally, the N-(1-(cyclopentanecarbonyl)indolin-6-yl) intermediate is reacted with 2,4-dichlorophenoxy acetic acid or its derivative, such as the acid chloride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Auxin Agonism
The 2,4-dichlorophenoxy group is a critical pharmacophore in synthetic auxins, as exemplified by compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives (e.g., compound 533: 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) . Key differences include:
- Acetamide Substituents : Compound 533 substitutes the acetamide nitrogen with a 4-methylpyridin-2-yl group, whereas the target compound uses a cyclopentanecarbonyl-indolin group. This substitution likely enhances lipophilicity and receptor binding specificity due to the indolin scaffold’s planar structure .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The indolin and cyclopentane groups increase logP relative to simpler analogs (e.g., compound 3), suggesting improved membrane permeability.
- Solubility : Polar groups (e.g., trichloro-hydroxyethyl in compound 3) enhance aqueous solubility, whereas the target compound’s lipophilic substituents may limit this .
Biological Activity
Overview of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
This compound is a synthetic compound that belongs to the class of indolin derivatives. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Chemical Structure
The compound features:
- An indoline core, which is known for its pharmacological significance.
- A cyclopentanecarbonyl group that may influence its binding affinity and selectivity for biological targets.
- A dichlorophenoxy substituent that is often associated with herbicidal and anti-inflammatory activities.
- Receptor Binding : Similar compounds have been shown to interact with various receptors, including sigma receptors (σ1 and σ2), which play roles in pain modulation and neuroprotection. For instance, some indoline derivatives exhibit high affinity for σ1 receptors, which are implicated in pain pathways and may offer therapeutic benefits in treating chronic pain conditions.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory effects in preclinical models. This is often assessed using assays such as the formalin test, where the reduction of nociception indicates potential analgesic properties.
- Antitumor Activity : Some indoline derivatives are under investigation for their antitumor effects, targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Sigma Receptor Affinity : A study on a closely related compound showed a high affinity for σ1 receptors (Ki = 42 nM), indicating potential use in treating conditions involving pain and inflammation .
- Analgesic Properties : In vivo studies using formalin-induced pain models demonstrated that certain indoline derivatives could significantly reduce pain responses, suggesting effective analgesic properties .
- Antitumor Efficacy : Research has indicated that certain indoline-based compounds can inhibit tumor growth in vitro and in vivo, highlighting their potential as anticancer agents.
Table 1: Comparison of Biological Activities of Indoline Derivatives
| Compound Name | Receptor Affinity (Ki) | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | 42 nM | Positive | Moderate |
| 1-(2,6-Dichlorophenyl)indolin-2-one | TBD | Positive | High |
Note: TBD = To Be Determined; further research is needed to elucidate specific values for the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
